Menaquinone 6-d7

Description

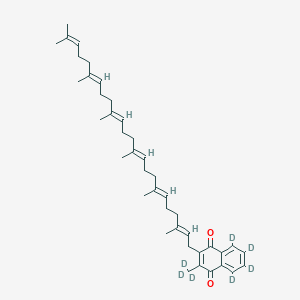

Menaquinone 6-d7 (MK-6-d7) is a deuterated isotopologue of menaquinone-6 (MK-6), a member of the vitamin K2 family. Menaquinones are characterized by a naphthoquinone ring and an isoprenoid side chain, with the subscript indicating the number of isoprenoid units (six in MK-6). The deuterated form (MK-6-d7) replaces seven hydrogen atoms with deuterium, typically at stable positions to maintain structural integrity. This modification allows MK-6-d7 to serve as an internal standard in mass spectrometry-based assays, enabling precise quantification of non-deuterated menaquinones in biological and pharmaceutical samples .

Properties

Molecular Formula |

C41H56O2 |

|---|---|

Molecular Weight |

587.9 g/mol |

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+/i8D3,9D,10D,26D,27D |

InChI Key |

PFRQBZFETXBLTP-RHPRSEIYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of menaquinone 6-d7 typically involves the incorporation of deuterium into the menaquinone structure. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process often starts with the synthesis of the naphthoquinone core, followed by the introduction of the isoprenoid side chain. Deuterium can be introduced at different stages of the synthesis, depending on the desired labeling pattern.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically modified bacteria that can incorporate deuterium into the menaquinone structure. This method is advantageous as it allows for the production of large quantities of the compound with high isotopic purity. The fermentation process is followed by extraction and purification steps to isolate the deuterated menaquinone.

Chemical Reactions Analysis

Types of Reactions

Menaquinone 6-d7 can undergo various chemical reactions, including:

Oxidation: The naphthoquinone core can be oxidized to form different quinone derivatives.

Reduction: The quinone can be reduced to hydroquinone, which is an important intermediate in many biological processes.

Substitution: The isoprenoid side chain can undergo substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Menaquinone 6-d7 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

Biology: Used to study the metabolism and function of vitamin K2 in biological systems.

Medicine: Investigated for its potential therapeutic effects in bone and cardiovascular health.

Industry: Used in the development of dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of menaquinone 6-d7 involves its role in the electron transport chain, where it acts as an electron carrier. In this process, this compound undergoes redox reactions, cycling between its oxidized (quinone) and reduced (hydroquinone) forms. This electron transfer is crucial for the production of ATP, the energy currency of the cell. Additionally, this compound is involved in the carboxylation of certain proteins, which is essential for their biological activity.

Comparison with Similar Compounds

Chemical Structure

- MK-6-d7: Molecular formula is C₄₁H₅₆−₇D₇O₂ (exact structure depends on deuterium placement). It shares the naphthoquinone core and six isoprenoid units with MK-6 but has deuterium substitution for improved analytical detection .

- MK-6: Molecular formula C₄₁H₅₆O₂, CAS 84-81-1. The standard form with six isoprenoid units .

- MK-7: Molecular formula C₄₆H₆₄O₂, with seven isoprenoid residues. Known for superior bioavailability and stability compared to shorter-chain menaquinones .

Analytical and Stability Profiles

Analytical Methods

- MK-6-d7: Used as an internal standard in assays quantifying MK-6 and other menaquinones. Deuterium labeling allows distinct mass spectral signatures, improving accuracy in complex matrices like serum or supplements .

- MK-6/MK-7 : Analyzed via HPLC-UV or fluorescence detection. For example, MK-7 assays require separation from co-eluting impurities (e.g., cis/trans isomers), with method validation per USP guidelines .

Stability

- MK-6-d7: Enhanced stability due to deuterium’s kinetic isotope effect, reducing metabolic degradation in tracer studies.

- MK-6/MK-7 : Stability varies with formulation. MK-7 in mineral-containing supplements (e.g., calcium) degrades faster under accelerated conditions (40°C/75% RH), losing 10–15% potency over six months. Impurities (e.g., oxidation products) further compromise stability .

Bioavailability and Activity

- MK-6-d7: Not biologically active; used exclusively as a research tool.

- MK-6: Shorter half-life (~48 hours) compared to MK-7 (~72 hours). Limited evidence on its role in bone or cardiovascular health .

- MK-7 : Superior bioavailability and tissue retention. Clinical trials demonstrate its efficacy in improving arterial stiffness (15% reduction in pulse wave velocity) and osteocalcin activation .

Regulatory and Commercial Considerations

Regulatory Standards

Market Availability

- MK-6-d7 : Sold in small quantities (e.g., 2.5 mg) for analytical labs .

- MK-6 : Less common in supplements; primarily used in research.

- MK-7 : Dominates the nutraceutical market, often marketed as MenaQ7®. Prices range from $20–$50 per 100 µg dose .

Comparative Data Table

| Parameter | MK-6-d7 | MK-6 | MK-7 |

|---|---|---|---|

| Molecular Formula | C₄₁H₅₆−₇D₇O₂ | C₄₁H₅₆O₂ | C₄₆H₆₄O₂ |

| CAS Number | N/A | 84-81-1 | 2124-57-4 |

| Source | Synthetic | Synthetic/fermentation | Fermentation (e.g., B. subtilis) |

| Primary Use | Analytical standard | Research, limited supplements | Supplements, clinical research |

| Bioavailability | N/A | Moderate | High |

| Stability (25°C) | >24 months (theoretical) | 12–18 months | 18–24 months |

| Price (per mg) | $200–$300 | $50–$100 | $10–$20 |

Q & A

Q. How should researchers address ethical concerns in animal studies involving deuterated compounds?

- Methodological Answer : Justify deuterium use via the "3Rs" framework (Replacement, Reduction, Refinement). Monitor animals for isotopic toxicity (e.g., metabolic burden) using serum metabolomics. Obtain approval from institutional animal care committees, citing precedents from deuterated drug trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.